2-(((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
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Overview
Description
2-(((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyrimidine ring via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and alternative solvents can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the ethoxy group can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. The triazole and pyrimidine rings can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
- 2-(((4-(4-ethoxyphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
Uniqueness
2-(((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is unique due to the presence of both the ethoxyphenyl and methylthio groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a synthetic derivative belonging to the class of triazole and pyrimidine compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H17N5OS2, with a molecular weight of approximately 359.46 g/mol. The structural features include:
- Triazole ring : Known for its role in various biological activities.
- Pyrimidine moiety : Often associated with nucleic acid interactions.
- Ethoxy and methylthio substituents : These groups can enhance solubility and biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate potent activity against various bacterial strains and fungi.
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives | Antimicrobial | Bacteria, Fungi | |
Ferrocene-pyrimidine conjugates | Antiplasmodial | Plasmodium falciparum |
Anticancer Activity
The compound's structure suggests potential anticancer properties. For example, pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines. One notable study highlighted the impact of chloroethyl pyrimidine nucleosides on A431 vulvar epidermal carcinoma cells, demonstrating significant inhibition of migration and invasion.
Study | Cell Line | IC50 Value (µM) | Effect |
---|---|---|---|
Chloroethyl pyrimidine nucleosides | A431 | Not specified | Inhibition of proliferation, migration, invasion |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. For instance, triazole compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in pathogens like Plasmodium falciparum.
Compound | Target Enzyme | IC50 Value (µM) | Reference |
---|---|---|---|
5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | DHODH | 50 µM (high activity) |
Case Studies
Several studies have explored the biological efficacy of triazole and pyrimidine derivatives:
- Study on Antimicrobial Activity : A series of synthesized triazole derivatives were evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced activity against resistant strains.
- Anticancer Evaluation : In vitro assays demonstrated that a related compound inhibited cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-3-22-13-7-5-12(6-8-13)21-14(19-20-16(21)23-2)11-24-15-17-9-4-10-18-15/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAORBCVSFTUXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SC)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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